N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide: is a complex organic compound that features a benzothiadiazole moiety linked to an imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.
Synthesis of the Imidazolidinone Core: The imidazolidinone structure can be synthesized by reacting an appropriate amine with an isocyanate or by cyclization of a urea derivative.
Coupling Reaction: The final step involves coupling the benzothiadiazole moiety with the imidazolidinone core using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the imidazolidinone structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve catalysts such as palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the benzothiadiazole moiety may interact with certain enzymes, while the imidazolidinone structure could bind to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and have similar applications in medicinal chemistry and materials science.
Imidazolidinone Derivatives: Compounds like 2-imidazolidinone and its derivatives are also similar and are used in various chemical and biological applications.
Uniqueness: : What sets N-(2,1,3-benzothiadiazol-4-yl)-2-{2-oxo-3-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetamide apart is the combination of the benzothiadiazole and imidazolidinone moieties, which may confer unique properties not found in simpler analogs. This unique structure could lead to novel applications and mechanisms of action.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13(2)14-6-8-15(9-7-14)25-11-10-24(20(25)27)12-18(26)21-16-4-3-5-17-19(16)23-28-22-17/h3-9,13H,10-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZNWZSTMJJPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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